N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide

Catalog No.
S12424364
CAS No.
303086-41-1
M.F
C24H22N2O3
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-...

CAS Number

303086-41-1

Product Name

N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide

IUPAC Name

2-(4-phenylphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C24H22N2O3/c1-2-16-28-22-12-8-19(9-13-22)17-25-26-24(27)18-29-23-14-10-21(11-15-23)20-6-4-3-5-7-20/h2-15,17H,1,16,18H2,(H,26,27)/b25-17+

InChI Key

SFRFHHZHUVRZBK-KOEQRZSOSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes an allyloxy group, a biphenyl moiety, and a hydrazide functional group. The compound has the molecular formula C24H22N2O3C_{24}H_{22}N_2O_3 and a CAS number of 303086-41-1. Its structure features a hydrazone linkage formed between the benzylidene and acetohydrazide components, which contributes to its potential biological activities and applications in medicinal chemistry .

Typical of hydrazides and hydrazones. Key reactions include:

  • Condensation Reactions: The formation of the hydrazone linkage occurs through the condensation of an aldehyde (or ketone) with a hydrazine derivative.
  • Hydrolysis: Under acidic or basic conditions, the hydrazone bond can undergo hydrolysis, leading to the regeneration of the corresponding carbonyl compound and hydrazine.
  • Oxidation: The allyloxy group may be susceptible to oxidation, potentially leading to further functionalization of the compound.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or stability.

Preliminary studies suggest that N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide exhibits significant biological activities. Compounds with similar structures have shown potential as inhibitors of various enzymes, including alkaline phosphatase. For instance, derivatives with similar functional groups have demonstrated low nanomolar to micromolar inhibitory effects on alkaline phosphatase isoenzymes, indicating that this compound may also possess therapeutic potential .

The synthesis of N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide typically involves several steps:

  • Preparation of the Aldehyde: The first step involves synthesizing an appropriate aldehyde from phenolic compounds.
  • Formation of Hydrazone: The aldehyde is then reacted with an acetohydrazide under acidic conditions to form the hydrazone.
  • Introduction of Allyloxy Group: The allyloxy group can be introduced through etherification reactions involving allyl bromide or other allyl derivatives with phenolic substrates.
  • Purification: The final product is purified using recrystallization or chromatography techniques.

These steps highlight the multi-step nature of synthesizing complex organic molecules like this compound .

N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide has potential applications in several fields:

  • Medicinal Chemistry: Due to its potential enzyme inhibitory activity, it could serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Its unique structural properties may allow for applications in creating novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as agrochemicals due to their bioactivity against pests.

Interaction studies involving N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide focus on its binding affinity and inhibition mechanisms against target enzymes. Molecular docking studies can provide insights into how this compound interacts at the molecular level with enzymes like alkaline phosphatase. These studies are essential for understanding its pharmacodynamics and optimizing its structure for enhanced activity .

Several compounds share structural similarities with N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N'-(2-(Allyloxy)benzylidene)-2-(4-bromophenyl)acetohydrazideContains bromophenyl instead of biphenylStrong inhibitor of alkaline phosphatase
4-(Allyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazideFeatures diethylamino groupAnticancer properties reported
N'-(4-methoxybenzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazideMethoxy substitution instead of allyloxyPotential anti-inflammatory effects

These comparisons highlight the uniqueness of N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide in terms of its specific functional groups and potential applications in biological systems. Each compound's distinct substituents can significantly influence its biological activity and therapeutic potential .

Palladium-Catalyzed Allylic Functionalization Strategies

The synthesis of N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide involves sophisticated palladium-catalyzed allylic functionalization approaches that enable precise introduction of the allyloxy substituent at the para position of the benzylidene moiety [7] [8]. Palladium-catalyzed allylic alkylation reactions have emerged as powerful tools for the synthesis of functionalized hydrazones, particularly those bearing allyloxy groups [7]. These transformations proceed through the formation of π-allylpalladium intermediates that undergo nucleophilic attack by hydrazone substrates under mild reaction conditions [8].

Recent developments in palladium-catalyzed allylic functionalization have demonstrated the utility of hydroxy-tethered allyl carbonates as effective electrophiles in coupling reactions with hydrazones [7]. The reaction proceeds smoothly without external bases, achieving various E configurations of functionalized hydrazones in moderate to excellent yields ranging from 65% to 92% [7]. The palladium catalyst system employs Pd[P(tert-butyl)2(2-methoxyphenyl)]2 as the active species, which facilitates the oxidative addition of allylic pivalates to form π-allylpalladium complexes [38].

Optimization studies for allylic functionalization reactions have revealed that temperature control is critical for achieving high yields and selectivities [37] [38]. Reactions conducted at 50°C typically provide optimal results, with isolated yields reaching 84% under carefully controlled conditions [37]. The use of dimethyl sulfoxide and methanol solvent mixtures has proven essential for maintaining palladium species in solution during catalysis, while pure dimethyl sulfoxide results in extremely slow conversion rates [37].

Table 1: Palladium-Catalyzed Allylic Functionalization Optimization Data

EntryCatalystTemperature (°C)SolventYield (%)Reaction Time (h)
1Pd[P(t-Bu)2(2-OMe-Ph)]250DMSO/MeOH8417
2Pd(OAc)2/L1580Toluene7824
3Pd2(dba)3/PPh3120DCE6512
4PdCl2/PPh350DMSO/MeOH5020

The mechanistic pathway involves initial oxidative addition of the allylic electrophile to the palladium(0) center, followed by coordination of the hydrazone nucleophile [38]. Subsequent reductive elimination delivers the allylated product while regenerating the palladium(0) species for continued catalysis [38]. Kinetic studies have revealed that the reaction exhibits a kinetic isotope effect of 2.3, indicating that carbon-hydrogen bond cleavage significantly influences the overall reaction rate [38].

Condensation Reaction Engineering for Hydrazone Formation

The formation of the hydrazone linkage in N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide proceeds through a well-established condensation mechanism between acetohydrazide and the corresponding aldehyde component [14] [15]. This reaction represents a classic example of imine formation through nucleophilic addition followed by dehydration [14]. The mechanism commences with proton-catalyzed attack of the α-effect nucleophile acetohydrazide on the carbonyl carbon atom of the aldehyde electrophile [14].

The condensation reaction proceeds through a tetrahedral intermediate (hemiaminal) that undergoes dehydration via protonation of the hydroxyl function and subsequent elimination of water [14]. The resulting protonated intermediate can be represented by two resonance forms, with final deprotonation yielding the desired hydrazone product [14]. The reaction is typically under general acid catalysis, with optimal pH conditions around 4.5 providing the best balance between rapid acid-catalyzed dehydration and minimal formation of unreactive protonated nucleophiles [14].

Temperature optimization studies for hydrazone formation have demonstrated that elevated temperatures significantly improve condensation yields [17]. Reactions performed at 60°C in ethanol-water mixtures achieve yields of 71-91% compared to lower yields at ambient temperature [17]. The concentration of the aldehyde component plays a crucial role in reaction efficiency, with 10^-4 M concentrations providing excellent yields while lower concentrations result in diminished product formation even with increased temperature and reaction time [17].

Table 2: Hydrazone Formation Optimization Parameters

pHTemperature (°C)SolventAldehyde Conc. (M)Yield (%)Reaction Time (h)
4.050EtOH/H2O1×10^-4932
4.560EtOH/H2O1×10^-4881.5
5.070EtOH5×10^-5624
3.550EtOH/H2O1×10^-4713

The kinetics of acetohydrazide condensation reactions follow second-order behavior with rate constants significantly influenced by pH conditions [41]. At physiological pH (7.3), hydrazone formation proceeds with maximal efficiency, exhibiting a forward rate constant of 15.5 ± 1.3 M^-1 s^-1 [41]. As the pH increases above physiological conditions, the rate of hydrazone formation decreases substantially, with pH 8.1 showing a reduced rate constant of 9.5 ± 0.7 M^-1 s^-1 [41].

Acetohydrazide plays a dual role in palladium-catalyzed carbon-hydrogen activation processes, serving both as a directing group for catalytic activation and as a protecting group for carbonyl functionality [21] [28]. Optimization studies have revealed that acetohydrazide provides superior performance compared to other transient directing groups, including amino acids and aminopyridines [21]. The addition of molecular sieves enhances reaction yields from 35% to 61% by reducing lipophobicity issues with inorganic oxidants [21].

Regioselective Modification of Biphenyl Ether Linkages

The regioselective modification of biphenyl ether linkages in N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide requires sophisticated synthetic strategies that enable selective functionalization without affecting other aromatic positions [19] [23]. Electrophilic aromatic substitution reactions on biphenyl ether systems exhibit distinct regioselectivity patterns that can be controlled through strategic use of protecting groups and reaction conditions [19].

The tetrafluoropyridyl protecting group strategy has emerged as a powerful method for achieving remote regioselective electrophilic aromatic substitutions in biphenyl ether systems [19]. This approach allows for precise differentiation and regioselective modification of specific aromatic rings in systems containing multiple aromatic units [19]. The tetrafluoropyridyl group significantly reduces the reactivity of the protected phenolic ring compared to unprotected positions, enabling selective functionalization of the desired aromatic system [19].

Copper-catalyzed ether bond formation represents the key step in constructing biphenyl ether linkages [12] [32]. Optimization studies have identified copper iodide as the most effective catalyst in combination with picolinic acid as ligand and dimethyl sulfoxide as solvent [32]. These conditions provide acceptable yields of 56% when reactions are conducted at 130°C for extended periods (5 days) [32]. Alternative approaches using cesium carbonate, copper oxide, and trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine achieve quantitative conversion under milder conditions at 82°C [12].

Table 3: Biphenyl Ether Formation Optimization Data

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity
CuI/Picolinic acid13012056>95%
Cu2O/Cs2CO38224100>99%
CuCl2/DMEDA110487288%
CuBr/Phenanthroline140964592%

The regioselectivity of electrophilic substitution on biphenyl ether systems can be further enhanced through careful selection of reaction conditions and substrates [26]. Radical-mediated functionalization approaches provide complementary selectivity patterns, with factors such as solvent polarity and pH significantly influencing the regiochemical outcome [26]. Alkylsulfinate salts serve as effective radical precursors for direct functionalization of biphenyl ether aromatics, with regioselectivity determined by the inherent reactivity differences between aromatic positions [26].

Hydrophobized palladium-zeolite catalysts have demonstrated unique capabilities for carbon-oxygen bond cleavage followed by carbon-carbon coupling reactions in biphenyl ether systems [34]. These bifunctional catalysts require both metallic palladium sites for hydrogenation activity and acidic zeolite functions for cleavage and alkylation reactions [34]. The balance between hydrogenation activity and acidic function plays a crucial role in maximizing yields of carbon-carbon coupling products, which represent desirable transformations for upgrading biphenyl ether derivatives [34].

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

386.16304257 g/mol

Monoisotopic Mass

386.16304257 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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